molecular formula C16H14ClN3O4S2 B2815609 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868217-84-9

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2815609
CAS No.: 868217-84-9
M. Wt: 411.88
InChI Key: WWADAZYLNCMXCR-UHFFFAOYSA-N
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Description

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a substituted imidazole derivative characterized by a 2-chlorobenzylsulfanyl group at position 2 and a 4-nitrobenzenesulfonyl group at position 1 of the imidazole ring. Its molecular formula is C₁₆H₁₄ClN₃O₄S₂, with an average molecular mass of 411.875 g/mol . The 4-nitrobenzenesulfonyl moiety introduces strong electron-withdrawing effects, while the 2-chlorophenyl group may influence steric and electronic properties due to the ortho-substituted chlorine atom.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S2/c17-15-4-2-1-3-12(15)11-25-16-18-9-10-19(16)26(23,24)14-7-5-13(6-8-14)20(21)22/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWADAZYLNCMXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with thiourea to form 2-[(2-chlorophenyl)methylsulfanyl]imidazole. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or chromatography techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are common.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Structural Properties

The synthesis of imidazole derivatives often involves multi-step reactions that can include condensation, substitution, and cyclization processes. For the compound , the synthetic route typically involves the reaction of a chlorophenylmethyl sulfide with a nitrobenzenesulfonyl derivative, followed by cyclization to form the imidazole ring. The structure can be confirmed through various spectroscopic methods such as NMR and mass spectrometry.

Key Structural Features

  • Imidazole Ring : A five-membered aromatic ring containing two nitrogen atoms.
  • Chlorophenyl Group : Imparts specific electronic properties and enhances biological activity.
  • Nitrobenzenesulfonyl Moiety : Contributes to the compound's reactivity and potential as a pharmacophore.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Recent investigations into imidazole derivatives have highlighted their cytotoxic effects on cancer cell lines. For example, compounds with similar structures have been tested against human cancer cells such as cervical cancer (SISO) and bladder cancer (RT-112), showing IC50 values in the low micromolar range (2.38–3.77 µM) . The presence of the nitro group is believed to enhance the anticancer activity by inducing apoptosis in cancer cells.

Case Studies

  • Cytotoxicity Testing : A study evaluated the cytotoxicity of various imidazole derivatives on a panel of human cancer cell lines, revealing that compounds with bulky lipophilic groups exhibited enhanced activity .
  • Antibacterial Screening : Another research focused on the antibacterial properties of nitroimidazole hybrids against strains like Staphylococcus aureus and Escherichia coli, demonstrating effective inhibitory concentrations comparable to established antibiotics .

Drug Development

The unique structural characteristics of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole position it as a promising candidate for drug development. Its potential applications include:

  • Antibiotics : Targeting resistant bacterial strains.
  • Anticancer Agents : Developing novel treatments for various cancers through targeted therapy.
  • Anti-inflammatory Drugs : Exploring its role in modulating inflammatory pathways.

Future Research Directions

Further investigations are warranted to explore:

  • The mechanism of action at the molecular level.
  • Structure-activity relationships to optimize efficacy and reduce toxicity.
  • Formulation strategies for enhancing bioavailability.

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of metabolic processes or the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Structural Implications:

  • Electron-Withdrawing Effects : The 4-nitro group enhances the sulfonyl group’s electron-deficient nature, which could improve stability or alter reactivity compared to chloro or fluoro analogs .
  • Hydrogen Bonding : The nitro group’s capacity for hydrogen bonding contrasts with the weaker polar interactions of chloro/fluoro groups, influencing solubility or crystallinity .

Biological Activity

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered interest due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article summarizes the biological activity of this compound based on available literature, focusing on its synthesis, cytotoxicity, and other relevant bioactivities.

Synthesis

The synthesis of this compound involves several chemical reactions that lead to the formation of the imidazole ring and the incorporation of various functional groups. The specific synthetic pathway for this compound has not been detailed in the available literature but typically involves the reaction of appropriate precursors under controlled conditions to achieve the desired structure.

Antitumor Activity

Recent studies have highlighted the cytotoxic potency of imidazole derivatives against various cancer cell lines. For instance, compounds structurally related to this compound have shown significant inhibitory effects on human cancer cell lines such as cervical cancer (SISO) and bladder cancer (RT-112) with IC50 values ranging from 2.38 to 8.13 µM .

The presence of electron-withdrawing groups in the structure has been linked to enhanced antitumor activity. For example, a related compound with similar structural features demonstrated an IC50 value of 2.87–3.06 µM , indicating its potential as a lead compound for further development .

Induction of Apoptosis

Further investigations into the mechanism of action revealed that certain derivatives induce apoptosis in cancer cells. In studies where concentrations were doubled from their IC50 values, there was a notable increase in early and late apoptotic cell populations, suggesting that these compounds may trigger programmed cell death effectively .

Antimicrobial Activity

In addition to antitumor properties, imidazole derivatives have been evaluated for their antimicrobial activity . While specific data on this compound is limited, related compounds have exhibited activity against Gram-negative bacteria such as Shigella dysenteriae and Proteus vulgaris, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like chloramphenicol .

Summary of Biological Activities

Activity TypeObservations
Antitumor Significant cytotoxicity against SISO and RT-112 cell lines; IC50 values: 2.38–8.13 µM
Apoptosis Induction Increased early and late apoptosis in treated cancer cells; dose-dependent effects observed
Antimicrobial Active against Shigella dysenteriae and Proteus vulgaris; MIC values lower than traditional antibiotics

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with cyclization to form the dihydroimidazole core, followed by sulfonylation and sulfanyl group introduction. Key steps include:

  • Cyclization: Use precursors like thiourea derivatives under acidic/basic conditions to form the 4,5-dihydroimidazole ring .
  • Sulfonylation: React with 4-nitrobenzenesulfonyl chloride in anhydrous dichloromethane under nitrogen, monitored by TLC for completion .
  • Sulfanyl Group Attachment: Introduce the 2-chlorophenylmethyl sulfanyl moiety via nucleophilic substitution, optimizing temperature (60–80°C) and solvent (DMF or THF) to enhance yield .
    Optimization Tips: Adjust stoichiometry of sulfonylating agents (1.2–1.5 equivalents) to prevent side reactions. Use catalytic bases (e.g., triethylamine) to improve sulfonylation efficiency .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm the dihydroimidazole ring (δ 3.5–4.5 ppm for CH2_2 groups) and sulfanyl linkage (δ 2.8–3.2 ppm for SCH2_2) .
  • Infrared (IR) Spectroscopy: Identify sulfonyl (S=O stretching at 1150–1300 cm1^{-1}) and nitro (NO2_2 asymmetric stretch at 1520 cm1^{-1}) groups .
  • X-ray Crystallography: Employ SHELX or WinGX/ORTEP for structure refinement. Address anisotropic displacement errors by cross-validating with spectroscopic data .

Advanced: How can researchers resolve crystallographic data discrepancies during structural elucidation?

Methodological Answer:

  • Data Validation: Use SHELXL for refining twinned or high-resolution data. For ambiguous electron density, apply restraints on bond lengths/angles based on analogous structures (e.g., ’s imidazole derivatives) .
  • Cross-Validation: Combine crystallographic data with DFT-calculated molecular geometries to resolve positional uncertainties. Tools like Mercury (CCDC) can overlay experimental and theoretical models .
  • Contingency Planning: If R-factors remain >5%, re-examine crystal quality (e.g., twinning) or collect additional datasets at varying temperatures .

Advanced: What mechanistic insights explain the bioactivity of this compound against microbial targets?

Methodological Answer:

  • Target Interaction: The nitrobenzenesulfonyl group may inhibit bacterial dihydrofolate reductase (DHFR) via competitive binding, similar to sulfonamide drugs. Molecular docking studies using AutoDock Vina can validate binding affinity .
  • Structure-Activity Relationship (SAR): Compare with analogs (e.g., 4-fluorophenyl or bromophenyl variants from ) to assess how electron-withdrawing groups (e.g., -NO2_2) enhance activity.
  • In Vitro Assays: Perform MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains. Use time-kill assays to distinguish bactericidal vs. bacteriostatic effects .

Advanced: How can synthetic yields be improved while minimizing byproducts in large-scale reactions?

Methodological Answer:

  • Process Control: Implement flow chemistry for sulfonylation steps to enhance mixing and heat transfer, reducing side reactions like over-sulfonation .
  • Byproduct Mitigation: Use scavengers (e.g., polymer-bound triphenylphosphine) to trap excess sulfonyl chloride .
  • Scale-Up Optimization: Conduct DoE (Design of Experiments) to identify critical parameters (e.g., solvent polarity, reaction time). For example, switching from DMF to acetonitrile may improve solubility of intermediates .

Basic: What computational methods are suitable for predicting the compound’s physicochemical properties?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solubility and logP using GROMACS or AMBER, incorporating force fields like GAFF for sulfonyl/sulfanyl interactions .
  • Quantum Mechanics (QM): Calculate electrostatic potential maps (e.g., Gaussian 09) to predict reactive sites for electrophilic substitution .
  • ADMET Prediction: Tools like SwissADME estimate bioavailability and metabolic stability based on nitro group reduction risks .

Advanced: How do substituent modifications (e.g., nitro vs. methoxy groups) impact the compound’s reactivity?

Methodological Answer:

  • Electron Effects: Nitro groups (-NO2_2) increase electrophilicity at the sulfonyl moiety, accelerating nucleophilic attacks (e.g., hydrolysis). Compare with methoxy analogs () using Hammett plots to quantify substituent effects .
  • Synthetic Tuning: Replace -NO2_2 with -OCH3_3 to enhance stability in acidic conditions, as seen in ’s methoxybenzenesulfonyl derivative. Monitor stability via accelerated degradation studies (40°C/75% RH) .

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